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Compound of Interest

Compound Name: ACTH (1-16) (human)

Cat. No.: B15619837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of various N-

terminal fragments of Adrenocorticotropic Hormone (ACTH). The data presented herein is

compiled from peer-reviewed scientific literature to facilitate research and development in the

field of melanocortin receptor pharmacology.

Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-

opiomelanocortin (POMC). While full-length ACTH(1-39) is the primary endogenous ligand for

the melanocortin-2 receptor (MC2R), its N-terminal fragments exhibit a range of affinities and

activities across the five known melanocortin receptors (MC1R-MC5R). These fragments,

including α-melanocyte-stimulating hormone (α-MSH, or ACTH(1-13)), ACTH(1-17), ACTH(1-

24), and ACTH(4-10), are implicated in diverse physiological processes beyond

steroidogenesis, such as inflammation, appetite regulation, and neuronal function.[1][2][3] This

guide offers a comparative analysis of their receptor binding, signaling pathways, and

physiological effects.
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The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and

functional potencies (EC50) of various N-terminal ACTH fragments at human and rodent

melanocortin receptors. These values are critical for understanding the selectivity and potential

therapeutic applications of these peptides.

Table 1: Comparative Binding Affinities (Ki/Kd in nM) of N-terminal ACTH Fragments

Fragme
nt

MC1R MC2R MC3R MC4R MC5R Species
Referen
ce

ACTH(1-

24)
- 0.94 (Kd) - - - Mouse [4]

ACTH(1-

39)
- 0.84 (Kd) - - - Mouse [4]

α-MSH

(ACTH(1-

13))

0.67 >1000 34 6.6 46 Human

ACTH(1-

17)
-

5.5

(IC50)
- - - Human [5]

ACTH(1-

15)
-

1450

(EC50)
- - - Human [6]

ACTH(4-

10)
- - >1000 >1000 - -

Note: "-" indicates data not available in the cited sources.

Table 2: Comparative Functional Potencies (EC50 in nM) of N-terminal ACTH Fragments

(cAMP Accumulation)
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Fragme
nt

MC1R MC2R MC3R MC4R MC5R Species
Referen
ce

ACTH(1-

24)
- 0.0075 - - - Mouse [4]

ACTH(1-

39)
- 0.057 - - - Mouse [4]

ACTH(1-

17)
- 0.049 - - - Mouse [4]

α-MSH

(ACTH(1-

13))

0.2 >1000 1.3 0.7 1.8 Human [7]

ACTH(1-

15)
- 1450 - - - Human [6]

ACTH(4-

10)
- - >1000 >1000 - - [3]

Note: "-" indicates data not available in the cited sources.

Signaling Pathways
N-terminal ACTH fragments primarily signal through Gs-protein coupled melanocortin

receptors, leading to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic AMP (cAMP).[8] However, evidence suggests that signaling can also diverge

to other pathways, including the activation of Protein Kinase C (PKC) via Gq/11 coupling, and

the modulation of calcium (Ca2+) channels and the mitogen-activated protein kinase (MAPK)

pathway.[8][9][10]
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Caption: Generalized signaling pathways for N-terminal ACTH fragments at melanocortin
receptors.

Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of N-terminal ACTH

fragments to melanocortin receptors expressed in a suitable cell line (e.g., HEK293 or CHO

cells).

1. Membrane Preparation:

Culture cells stably or transiently expressing the melanocortin receptor of interest.

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH

7.4) with protease inhibitors.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-

HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.2% BSA, pH 7.4).

Determine protein concentration using a standard method (e.g., BCA assay).[11]

2. Competitive Binding Assay:

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-

MSH) to each well.

Add increasing concentrations of the unlabeled N-terminal ACTH fragment (competitor).

To determine non-specific binding, add a high concentration of a non-radiolabeled, high-

affinity ligand (e.g., 1 µM α-MSH).[12]

Initiate the binding reaction by adding the membrane preparation to each well.
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Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).[11][12]

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in

a solution like polyethyleneimine to reduce non-specific binding.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

Plot the percentage of specific binding against the logarithm of the competitor concentration.

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific

radioligand binding) using non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.[13]
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Caption: Workflow for a competitive radioligand binding assay.
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cAMP Accumulation Assay
This protocol outlines a common method to measure the functional potency of N-terminal

ACTH fragments by quantifying their ability to stimulate intracellular cAMP production.

1. Cell Culture and Plating:

Culture cells expressing the melanocortin receptor of interest (e.g., CHO-K1 or HEK293) in

appropriate media.

Plate the cells in 96- or 384-well plates and allow them to adhere overnight.[14]

2. Agonist Stimulation:

Wash the cells with a suitable buffer (e.g., serum-free media or HBSS).

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Add varying concentrations of the N-terminal ACTH fragment to the wells.

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

[2]

3. Cell Lysis and cAMP Measurement:

Lyse the cells using a lysis buffer provided with a cAMP detection kit.

Measure the intracellular cAMP concentration using a competitive immunoassay format,

such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an enzyme-

linked immunosorbent assay (ELISA).[14][15]

4. Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Plot the measured cAMP levels against the logarithm of the agonist concentration.
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Determine the EC50 value (the concentration of the agonist that produces 50% of the

maximal response) using a sigmoidal dose-response curve fit.
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Caption: Workflow for a cAMP accumulation assay.

Comparative Physiological Effects
N-terminal ACTH fragments have distinct physiological effects mediated by their interactions

with different melanocortin receptors.

ACTH(1-13) (α-MSH): This fragment is a potent agonist at MC1R, MC3R, MC4R, and

MC5R. It is known for its anti-inflammatory properties and its role in regulating appetite and

energy homeostasis.[1][7]

ACTH(4-10): This shorter fragment exhibits a range of effects on the central nervous system,

including improving attention and memory.[16][17] It also has cardiovascular effects, such as

increasing blood pressure and heart rate, which appear to be mediated by the release of

catecholamines.[18] Its anti-inflammatory and anxiolytic effects have also been reported.[19]

Conclusion
The N-terminal fragments of ACTH represent a diverse group of peptides with distinct

pharmacological profiles. Their varying affinities and potencies at the different melanocortin

receptors translate into a wide array of physiological effects. A thorough understanding of their

comparative pharmacology, as outlined in this guide, is essential for the rational design and

development of novel therapeutics targeting the melanocortin system for a variety of clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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